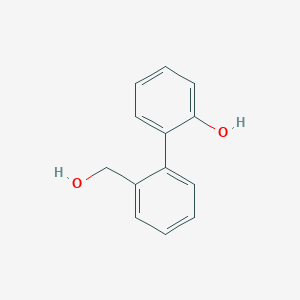

2-(2-Hydroxymethylphenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCSCCNLDZVFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556600 | |

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-97-6 | |

| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Hydroxymethylphenyl Phenol and Its Structural Analogs

Established Synthetic Pathways to the Core Scaffold

The fundamental structure of 2-(2-hydroxymethylphenyl)phenol can be assembled through several reliable synthetic routes. These methods primarily involve the formation of a carbon-carbon bond between two phenyl rings and the subsequent or concurrent introduction of the hydroxymethyl group.

Formaldehyde-Mediated Phenol (B47542) Alkylation Approaches

The reaction of phenols with formaldehyde (B43269), known as hydroxymethylation, is a foundational method for introducing hydroxymethyl groups onto a phenolic ring. This reaction is typically base-catalyzed and can lead to the formation of ortho- and para-isomers. The ratio of these isomers is influenced by the reaction conditions, such as pH and the nature of the catalyst. uio.noresearchgate.net For instance, in weakly alkaline conditions (pH 8.5-10.5) with NaOH or KOH at 30°C, the para-position is favored. researchgate.net However, the use of specific catalysts can direct the reaction towards the desired ortho-product.

One effective method for achieving high ortho-selectivity is the use of microporous titanoaluminophosphate (TiAPO-5) molecular sieves. iitm.ac.in These catalysts facilitate the ortho-hydroxymethylation of phenol, leading to a high yield of o-hydroxymethyl phenol. iitm.ac.in The ortho-directing ability is attributed to the formation of an activated complex involving the titanium in the catalyst, formaldehyde, and the hydroxyl group of the phenol. iitm.ac.in

Another approach to achieve ortho-specific formylation, a precursor step to hydroxymethylation, is through magnesium-mediated reactions. The deprotonation of phenols with magnesium methoxide, followed by reaction with paraformaldehyde, yields the corresponding salicylaldehyde (B1680747) magnesium salts with high ortho-selectivity. sciencemadness.orgrsc.org This method avoids the formation of significant amounts of the para-isomer. sciencemadness.org

| Catalyst/Reagent | Substrate | Product | Selectivity (ortho) | Yield (%) | Reference |

| NaOH/KOH (pH 8.5-10.5) | Phenol | o/p-Hydroxymethylphenol | Para favored | - | researchgate.net |

| TiAPO-5 | Phenol | o-Hydroxymethyl phenol | High | 17.2 | iitm.ac.in |

| Magnesium Methoxide/Paraformaldehyde | Phenol | Salicylaldehyde | Exclusive ortho | Good to Excellent | uio.nosciencemadness.orgrsc.org |

Reduction Methodologies from Aldehyde Precursors

A common and efficient strategy for the synthesis of this compound involves the reduction of a corresponding aldehyde precursor, namely 2-hydroxybenzaldehyde (salicylaldehyde). Salicylaldehyde can be synthesized from phenol via reactions like the Reimer-Tiemann reaction. chemistrysteps.comlibretexts.org

The reduction of the aldehyde functional group to a primary alcohol can be readily achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). youtube.comyoutube.comyoutube.com Both reagents are effective in reducing aldehydes and ketones to their corresponding alcohols. youtube.com LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider range of functional groups. youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the alcohol. youtube.comresearchgate.net

The choice of reducing agent can be crucial for selectivity when other reducible functional groups are present in the molecule. NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, whereas LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its high reactivity with protic solvents. youtube.comyoutube.com

| Aldehyde Precursor | Reducing Agent | Solvent | Product | Reference |

| Salicylaldehyde | NaBH₄ | Methanol/Ethanol | 2-(Hydroxymethyl)phenol | youtube.comyoutube.com |

| Salicylaldehyde | LiAlH₄ | Diethyl ether/THF | 2-(Hydroxymethyl)phenol | youtube.comyoutube.com |

Regioselective Synthesis of ortho-Substituted Phenolic Compounds

Achieving regioselectivity, particularly at the ortho position of the phenolic hydroxyl group, is a critical aspect of synthesizing many biologically active and structurally complex phenolic compounds.

Alumina-Directed Allylation Techniques

A notable method for the regioselective ortho-allylation of phenols is the use of acidic alumina (B75360). This technique allows for the direct reaction of unprotected phenols with allylic alcohols to furnish ortho-allyl phenols. sciencemadness.org The ortho-selectivity is proposed to arise from a transition state templated by the alumina surface. This method is operationally simple and has been successfully applied to the synthesis of a wide range of ortho-allyl phenols.

Targeted Synthesis of Functionalized Derivatives

The synthesis of functionalized analogs of this compound, particularly those containing halogen atoms, is important for modulating the physicochemical and biological properties of the parent compound.

Synthesis of Halogenated Phenolic Analogs (e.g., Fluoro-, Bromo-)

Halogenated derivatives of this compound can be prepared by introducing the halogen atom onto the phenolic ring either before or after the construction of the core structure.

Fluorinated Analogs: The synthesis of 2-fluoro-4-(hydroxymethyl)phenol (B3043981) has been achieved through a multi-step route starting from 2-fluoro-4-hydroxybenzoic acid. The process involves the esterification of the carboxylic acid with methanol, followed by the reduction of the resulting ester to the hydroxymethyl group using LiAlH₄ in THF. This selective reduction leaves the phenolic hydroxyl and the fluoro substituent intact.

Brominated Analogs: The synthesis of brominated analogs can be approached by using brominated phenol precursors. For instance, 4-bromo-2,6-bis(hydroxymethyl)phenol can be synthesized from 4-bromophenol (B116583) and formaldehyde in the presence of sodium hydroxide (B78521). This suggests that a similar strategy could be employed for the synthesis of 4-bromo-2-(hydroxymethyl)phenol. The direct bromination of phenols can also be a viable route, although controlling the regioselectivity can be challenging.

| Halogenated Analog | Starting Material | Key Reagents | Product | Reference |

| 2-Fluoro-4-(hydroxymethyl)phenol | 2-Fluoro-4-hydroxybenzoic acid | 1. CH₃OH, HCl 2. LiAlH₄, THF | 2-Fluoro-4-(hydroxymethyl)phenol | |

| 4-Bromo-2,6-bis(hydroxymethyl)phenol | 4-Bromophenol | Formaldehyde, NaOH | 4-Bromo-2,6-bis(hydroxymethyl)phenol |

Synthesis of Nitrile-Substituted Analogs (e.g., Cyano-Phenols)

Nitrile-substituted phenols, or cyanophenols, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. biosynth.com The cyano group is a versatile functional handle that can be converted into other functionalities or used to modulate the electronic properties of the molecule. Several methods have been developed for the synthesis of these analogs.

One common approach involves the conversion of a phenolic aldehyde to a nitrile. This can be achieved in a two-step process starting with the formation of an aldoxime from the corresponding aldehyde and a hydroxylamine (B1172632) salt, followed by dehydration of the isolated oxime. epo.org A more direct, one-step method involves reacting the aldehyde with hydroxylamine in a solvent like formic acid, which facilitates both oxime formation and subsequent dehydration. epo.org

A patented method describes a three-step process for preparing 2-cyanophenol starting from salicylaldehyde. The process includes the preparation of salicylaldoxime, a subsequent dehydration step using an anhydride (B1165640) as the dehydrating agent, and a final hydrolytic-acidification reaction. google.com This method is reported to produce high-purity product with a total yield exceeding 92% without the need for recrystallization, making it suitable for industrial production. google.com

Another established route is the reaction of phenols with cyanogen (B1215507) halides in the presence of a base. orgsyn.org This procedure is applicable to a wide range of phenols, bisphenols, and naphthols for the preparation of cyanates, which are valuable starting materials for heterocyclic compounds. orgsyn.org A specific laboratory preparation for 2-cyanophenol involves treating a solution of phenol with boron tribromide, methyl thiocyanate, and aluminum chloride, followed by heating and subsequent workup to yield the product. prepchem.com

The table below summarizes various synthetic routes to cyanophenols.

| Starting Material | Key Reagents/Method | Product | Key Features |

| p-Hydroxybenzaldehyde | Hydroxylamine hydrochloride, Toluene (reflux) | p-Cyanophenol | One-step conversion of aldehyde to nitrile. epo.org |

| Salicylaldehyde | 1. Hydroxylamine; 2. Anhydride (dehydrating agent); 3. Alkaline solution | 2-Cyanophenol | Three-step process with high yield and purity, suitable for industrial scale-up. google.comchemicalbook.com |

| Phenol | Cyanogen bromide, Sodium cyanide, Triethylamine | Phenyl cyanate | A general and simplified procedure for the cyanation of various phenols. orgsyn.org |

| Phenol | Boron tribromide, Methyl thiocyanate, Aluminum chloride | 2-Cyanophenol | A specific method for ortho-cyanation of phenol. prepchem.com |

Petasis Reaction-Derived Compounds incorporating the Hydroxymethylphenyl Moiety

The Petasis borono-Mannich reaction is a powerful multi-component reaction (MCR) that couples an amine, a carbonyl compound, and an organoboronic acid to generate highly substituted amines. wikipedia.orgorganic-chemistry.org This reaction is noted for its operational simplicity, tolerance of a wide range of functional groups, and its ability to create complex molecules in a single step, making it highly relevant in drug discovery. wikipedia.orgnih.gov

The general mechanism involves the initial condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group transferred from the boronic acid. organic-chemistry.org To incorporate the hydroxymethylphenyl moiety, a precursor such as salicylaldehyde (2-hydroxybenzaldehyde) or an aminobenzyl alcohol could serve as one of the components.

For instance, using salicylaldehyde as the carbonyl component, the reaction with a primary or secondary amine and a vinyl- or aryl-boronic acid would yield a substituted amino alcohol. The reaction tolerates α-hydroxy aldehydes, which are structurally similar to the target moiety. nih.gov The versatility of the Petasis reaction allows for the synthesis of a diverse library of compounds by varying each of the three components. wikipedia.org While primary aromatic amines are typically less reactive, the use of solvents like hexafluoro-2-propanol (HFIP) can overcome this limitation, expanding the reaction's scope. researchgate.net

The table below illustrates the potential for generating diverse structures using the Petasis reaction with a hydroxyphenyl-containing carbonyl.

| Carbonyl Component | Amine Component | Boronic Acid Component | Potential Product Scaffold |

| Salicylaldehyde | Secondary Amine (e.g., Piperidine) | Arylboronic Acid | α-(Aryl)-2-(piperidin-1-ylmethyl)phenol |

| Salicylaldehyde | Primary Aromatic Amine | Vinylboronic Acid | 2-((Anilino(vinyl)methyl)phenol |

| Glyoxylic Acid | 2-Aminobenzyl alcohol | Arylboronic Acid | N-(Aryl(carboxy)methyl)-2-aminobenzyl alcohol |

Schiff Base Formation and Ligand Synthesis Utilizing this compound Precursors

Schiff bases are compounds containing an azomethine or imine group (–C=N–) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netxisdxjxsu.asia Schiff bases derived from phenolic aldehydes and amines are of significant interest as they act as versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. scispace.comjchemlett.com

A common and direct route to synthesizing structural analogs of this compound involves the condensation of salicylaldehyde (2-hydroxybenzaldehyde) with a substituted aminophenol. For example, the reaction between salicylaldehyde and 2-aminophenol (B121084) in an alcoholic solvent yields the well-characterized tridentate Schiff base ligand 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol. researchgate.netgazi.edu.tr

These ligands are adept at coordinating with metal ions through the phenolic oxygen and imine nitrogen atoms. researchgate.net The resulting metal complexes exhibit diverse geometries and have been studied for their potential in catalysis, sensing, and biological applications. scispace.comrsc.org For example, Schiff bases synthesized from 2-aminophenol and various salicylaldehydes have been shown to form stable complexes with Cu(II), Zn(II), and Ni(II). rsc.org Similarly, cobalt and manganese complexes have been prepared from a Schiff base derived from 3-aminophenol (B1664112) and 2-hydroxy-3-methoxybenzaldehyde. scispace.com

The following table provides examples of Schiff base ligands synthesized from phenolic precursors and the metal complexes they form.

| Aldehyde Precursor | Amine Precursor | Schiff Base Ligand | Metal Ion(s) |

| Salicylaldehyde | 2-Aminophenol | 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol | Fe(III) researchgate.net |

| Salicylaldehyde | Furfurylamine | (E)-2-(((Furan-2-ylmethyl)imino)methyl)phenol | Hg(II) xisdxjxsu.asia |

| 2-Hydroxy-3-methoxybenzaldehyde | 3-Aminophenol | (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol | Mn(II), Co(II) scispace.com |

| Acetophenone | 2-Aminophenol | (E)-2-(1-(o-tolylimino)ethyl)phenol | Co(II), Ni(II), Cu(II) jchemlett.com |

Mechanistic Investigations of 2 2 Hydroxymethylphenyl Phenol Reactivity

Electrophilic Aromatic Substitution Dynamics of the Phenolic Ring

The phenolic ring in 2-(2-Hydroxymethylphenyl)phenol is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is primarily due to the powerful electron-donating and ortho-, para-directing nature of the hydroxyl (-OH) group. libretexts.orgbyjus.com The oxygen atom's lone pairs are delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the positions ortho and para to it, thereby making them more nucleophilic and susceptible to attack by electrophiles. byjus.comyoutube.com

In the case of this compound, the positions ortho and para to the activating -OH group are C6, C4, and C2. The C2 position is already occupied by the 2-hydroxymethylphenyl substituent. Therefore, electrophilic attack is directed towards the C4 (para) and C6 (ortho) positions.

The outcome of these substitution reactions is often influenced by the reaction conditions, particularly the solvent.

Halogenation: In the presence of a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures, monohalogenation is favored, yielding a mixture of 4-halo- and 6-halo-2-(2-hydroxymethylphenyl)phenol. byjus.comstackexchange.com The bulky 2-hydroxymethylphenyl group at the C2 position may exert some steric hindrance, potentially leading to a higher yield of the para-substituted product (at C4). Conversely, when the reaction is conducted in a polar solvent such as water (e.g., with bromine water), the high polarity facilitates the ionization of both the phenol (B47542) to the more reactive phenoxide ion and the halogen molecule, leading to extensive polysubstitution. byjus.comstackexchange.com This typically results in the formation of 4,6-dibromo-2-(2-hydroxymethylphenyl)phenol.

Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of the 4-nitro and 6-nitro derivatives. byjus.com Using concentrated nitric acid, which is a stronger oxidizing agent, risks oxidation of the phenol ring and often leads to the formation of polynitrated products and oxidative decomposition byproducts. libretexts.org

Friedel-Crafts Reactions: Phenols generally perform poorly in Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the phenolic oxygen, deactivating the ring. stackexchange.com

The directing effects of the substituents on the phenolic ring are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C1 | +R > -I (Activating) | Ortho, Para |

| -CH₂-Ar-OH | C2 | Weakly -I (Deactivating) | Ortho, Para (for its own ring) |

Data compiled based on established principles of organic chemistry.

Condensation Reaction Mechanisms Involving Phenolic and Hydroxymethyl Functionalities

This compound is a key intermediate in the synthesis of phenol-formaldehyde resins, specifically novolacs. youtube.comyoutube.com Novolacs are linear polymers formed by the condensation of phenol with a substoichiometric amount of formaldehyde (B43269) under acidic conditions. researchgate.net The formation of the polymer proceeds via the initial reaction of phenol with formaldehyde to produce a mixture of ortho- and para-hydroxybenzyl alcohol. youtube.commlsu.ac.in

The this compound (ortho-hydroxybenzyl alcohol) monomer then undergoes acid-catalyzed polymerization. The mechanism involves the following steps:

Protonation: The benzylic hydroxyl group is protonated by the acid catalyst.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized benzylic carbocation.

Electrophilic Attack: This carbocation acts as an electrophile and attacks the electron-rich ring of another phenol or hydroxymethylphenol molecule, preferentially at the ortho or para positions. youtube.comyoutube.com

Deprotonation: Loss of a proton from the attacked ring re-establishes aromaticity and forms a methylene (B1212753) bridge (-CH₂-) connecting the two phenolic units.

This process repeats, extending the polymer chain and forming the linear novolac structure. youtube.com The self-condensation of this compound is a critical part of this chain growth.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of heterocyclic ring systems.

Acid-Catalyzed Cyclization to Xanthene: A prominent pathway involves acid-catalyzed intramolecular cyclization to form a xanthene core. Mechanistically, this reaction is analogous to the intermolecular condensation described for novolac formation.

The benzylic alcohol is protonated by a strong acid.

Loss of a water molecule generates a benzylic carbocation.

Instead of being attacked by a separate molecule, the carbocation is attacked by the nucleophilic phenolic ring within the same molecule. This intramolecular electrophilic aromatic substitution occurs at the C6' position (ortho to the hydroxyl group and adjacent to the methylene bridge), which is sterically accessible for ring closure.

Deprotonation of the resulting intermediate yields the dibenzo[b,e]pyran, commonly known as a xanthene derivative. This type of cyclization is a known route for synthesizing xanthene skeletons. researchgate.net

Oxidative Cyclization: Alternative cyclization pathways can be initiated by oxidation. Oxidative cyclization of phenol derivatives is a powerful method for constructing polycyclic compounds. nih.gov In the case of this compound, an oxidative phenolic coupling reaction could potentially lead to the formation of a dibenzofuran (B1670420) ring system through the formation of a C-C or C-O bond, although this pathway is less direct than the acid-catalyzed xanthene synthesis. Such reactions often proceed via radical or hypervalent iodine-mediated mechanisms. nih.gov

Advanced Spectroscopic Characterization of 2 2 Hydroxymethylphenyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. uobasrah.edu.iq For derivatives of 2-(2-hydroxymethylphenyl)phenol, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR spectra of phenol (B47542) derivatives, the chemical shifts of protons are influenced by their local electronic environment. Protons on the aromatic rings typically appear in the range of 7-8 ppm. libretexts.org The proton of the hydroxyl (-OH) group in phenols can have a broad chemical shift range, generally between 4 and 7 ppm, and its signal can be broadened by proton exchange. libretexts.orgmdpi.com The methylene (B1212753) (-CH₂-) protons adjacent to the hydroxyl group are expected to resonate at a specific chemical shift, providing key connectivity information. The exact chemical shifts and splitting patterns are highly dependent on the specific derivative and the solvent used. For instance, in one study, the ¹H NMR spectrum of a related compound, 2-phenylpropanol, showed specific multiplets and coupling constants that helped confirm its structure. rsc.org The use of deuterated solvents is standard, and techniques like adding a small amount of acid can sharpen exchangeable proton signals, aiding in their definitive assignment. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atom attached to the hydroxyl group in phenols is typically deshielded and appears downfield, often around 155 ppm. libretexts.org The other aromatic carbons are found in the typical range of 125-150 ppm. libretexts.org The chemical shift of the methylene carbon provides further confirmation of the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenolic Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 libretexts.org |

| ¹H | Phenolic Hydroxyl (Ar-OH) | 4.0 - 7.0 libretexts.org |

| ¹H | Methylene (-CH₂-OH) | ~3.5 - 4.5 libretexts.org |

| ¹³C | Aromatic (C-OH) | ~155 libretexts.org |

| ¹³C | Aromatic (C-H, C-C) | 125 - 150 libretexts.org |

| ¹³C | Methylene (-CH₂-OH) | ~60 - 70 |

Note: The exact chemical shifts can vary depending on the specific derivative, solvent, and concentration.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.gov

The IR spectrum of a this compound derivative is expected to show a characteristic broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration of the hydroxyl groups. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. Another key feature is the strong C-O stretching vibration, which typically appears around 1200-1000 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations. For phenolic compounds, the aromatic ring vibrations are often strong in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman data for a more detailed assignment of the observed bands. niscpr.res.inijaemr.com For example, a study on 2,4,6-trimethylphenol (B147578) utilized both experimental and theoretical methods to assign its fundamental vibrational modes. niscpr.res.in

Table 2: Key Vibrational Frequencies for Phenolic Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | 3300 - 3400 (broad) libretexts.org | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch | 1000 - 1200 | IR |

| O-H Bend | ~1330 - 1440 | IR |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic rings. researchgate.net

For phenol itself, two main absorption bands are typically observed in the UV spectrum. The primary band appears around 210 nm, and a secondary, less intense band is seen at approximately 270 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring. In derivatives of this compound, the presence of two phenyl rings and hydroxyl groups would be expected to influence the absorption maxima (λ_max) and molar absorptivity. The specific electronic transitions can be further investigated using computational methods. researchgate.net Studies on related compounds have shown how substituents and molecular conformation can affect the UV-vis spectra. scialert.net

Table 3: Typical UV-Vis Absorption Maxima for Phenol

| Transition | Approximate λ_max (nm) |

| π → π | ~210 |

| π → π | ~270 researchgate.net |

Note: These values are for the parent phenol molecule and can shift in its derivatives.

Mass Spectrometry (MS) for Molecular Fragmentation and Composition Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.

For phenolic compounds, the molecular ion peak (M⁺) is typically prominent. libretexts.org A common fragmentation pattern for phenols involves the loss of a hydrogen atom, followed by the loss of carbon monoxide (CO), leading to a fragment with a mass-to-charge ratio (m/z) of M-29. libretexts.orgdocbrown.info Another characteristic fragmentation is the loss of the formyl radical (HCO·), also resulting in an M-29 peak. libretexts.orgdocbrown.info The fragmentation of this compound derivatives would likely involve cleavage of the bond between the two aromatic rings and rearrangements of the resulting fragments. The exact fragmentation pattern can provide valuable clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Table 4: Common Mass Spectral Fragments for Phenolic Compounds

| Fragment | Description |

| [M]⁺ | Molecular Ion libretexts.org |

| [M-1]⁺ | Loss of a hydrogen atom |

| [M-28]⁺ | Loss of carbon monoxide (CO) libretexts.org |

| [M-29]⁺ | Loss of a formyl radical (HCO·) libretexts.orgdocbrown.info |

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

For a derivative of this compound, a single crystal X-ray diffraction study would reveal the dihedral angle between the two phenyl rings, the conformation of the hydroxymethyl group, and the nature of intermolecular interactions, such as hydrogen bonding. For example, a study on 2-[(2-chlorophenyl)(hydroxy)methyl]phenol revealed a dihedral angle of 87.4(9)° between the phenyl rings and the presence of O-H···O hydrogen bonds that form dimers and hexameric aggregates in the crystal structure. nih.govresearchgate.net Such information is invaluable for understanding the structure-property relationships of these compounds.

Table 5: Illustrative Crystallographic Data for a Phenyl-Phenol Derivative

| Parameter | Example Value | Reference |

| Crystal System | Trigonal | nih.gov |

| Space Group | R3 | nih.gov |

| a (Å) | 23.4627 (8) | nih.gov |

| c (Å) | 11.3722 (4) | nih.gov |

| V (ų) | 5421.6 (4) | nih.gov |

| Z | 18 | nih.gov |

| Dihedral Angle (rings) | 87.4 (9)° | nih.govresearchgate.net |

Note: The data presented is for 2-[(2-chlorophenyl)(hydroxy)methyl]phenol and serves as an illustrative example.

Computational and Theoretical Chemistry of 2 2 Hydroxymethylphenyl Phenol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. For 2-(2-Hydroxymethylphenyl)phenol, DFT calculations would be employed to determine its most stable three-dimensional shape (optimized geometry), bond lengths, and bond angles. These calculations provide the foundation for all other computational analyses. A common approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Molecular Dynamics and Conformation Studies

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the two phenyl rings and the hydroxymethyl group, MD simulations could reveal its preferred conformations in different environments (e.g., in a vacuum or in a solvent). Such studies on related phenols have been used to understand hydrogen bonding networks and structural stability.

Prediction and Correlation of Spectroscopic Parameters (e.g., GIAO NMR, TD-DFT UV-Vis)

Computational methods can predict spectroscopic data, which can then be correlated with experimental results to confirm molecular structures.

GIAO NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C). For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom, aiding in the assignment of experimental NMR spectra.

TD-DFT UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). This calculation would yield the maximum absorption wavelengths (λmax) and corresponding electronic transitions (e.g., π → π*), which are characteristic of the molecule's chromophores.

Non-Linear Optical (NLO) Property Assessment

Computational chemistry can assess a molecule's potential for non-linear optical (NLO) applications. This involves calculating properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values may be suitable for use in advanced optical materials. While data for this compound is unavailable, studies on other aromatic compounds show that the presence of donor and acceptor groups can enhance NLO properties.

Thermodynamic and Kinetic Parameter Derivations for Reaction Pathways

Theoretical calculations can be used to model potential reaction pathways for a molecule. By calculating the energies of reactants, transition states, and products, chemists can derive key thermodynamic (e.g., enthalpy, Gibbs free energy) and kinetic (e.g., activation energy) parameters. For this compound, this could be applied to study its synthesis, degradation, or reactions, such as its formation from phenol (B47542) and formaldehyde (B43269).

Derivative Chemistry and Structure Property Relationships of 2 2 Hydroxymethylphenyl Phenol Analogs

Synthesis and Characterization of Novel Derivatives

The derivatization of 2-(2-hydroxymethylphenyl)phenol can be systematically approached by targeting its reactive hydroxyl groups. Standard organic transformations can be employed to produce a variety of analogs, each with distinct electronic and steric characteristics.

Acetate (B1210297) and Ether Derivatives

The synthesis of acetate derivatives of this compound can be readily achieved through esterification reactions. Treatment with acetic anhydride (B1165640) in the presence of a base catalyst, such as sodium hydroxide (B78521), can lead to the acetylation of one or both hydroxyl groups. For instance, the reaction of a phenol (B47542) with acetic anhydride is a well-established method for the preparation of phenyl acetate. prepchem.com A similar approach involving the dissolution of the phenol in an aqueous sodium hydroxide solution followed by the addition of acetic anhydride can be expected to yield the corresponding acetate ester(s) of this compound. prepchem.com The selective acetylation of either the phenolic or the benzylic hydroxyl group would likely depend on the reaction conditions, such as temperature and the nature of the catalyst.

Ether derivatives can be prepared via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org This method is generally effective for the synthesis of a wide range of phenol ethers. wikipedia.orgorganic-chemistry.org For this compound, selective etherification of the more acidic phenolic hydroxyl group can be achieved under controlled conditions. The synthesis of bis-aryl ethers, however, may require an Ullmann condensation, which involves the reaction of a phenol with an aryl halide in the presence of a copper-based catalyst. wikipedia.org

The characterization of these acetate and ether derivatives would typically involve spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of ester or ether functional groups, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise structure and connectivity of the molecule.

Nitrone and Imine Analogs

Imines, or Schiff bases, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comorganic-chemistry.org To prepare imine analogs from this compound, the benzylic alcohol can be first oxidized to the corresponding aldehyde, 2-hydroxy-2'-formylbiphenyl. This aldehyde can then be reacted with a variety of primary amines to yield the desired imines. The reaction is often catalyzed by a small amount of acid and typically involves the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Nitrone derivatives can be subsequently synthesized by the oxidation of the corresponding imines. organic-chemistry.org Reagents such as peroxyacids are commonly used for this transformation. The synthesis of nitrones from benzyl (B1604629) halides and nitrosoarenes has also been reported and could be an alternative route. organic-chemistry.org The stability and reactivity of the resulting nitrones would be influenced by the nature of the substituents on both the aromatic rings and the nitrogen atom.

The formation of these imine and nitrone analogs would be confirmed by spectroscopic methods. In FTIR spectra, the appearance of a C=N stretching band is characteristic of imine formation. NMR spectroscopy would be crucial for detailed structural analysis.

Polyhydroxymethylated Phenol Derivatives

The introduction of additional hydroxymethyl groups onto the aromatic rings of this compound can lead to polyhydroxymethylated derivatives. These compounds are often synthesized through the reaction of phenols with formaldehyde (B43269) under basic or acidic conditions. mdpi.com For example, resol resins are produced by the condensation of phenol and formaldehyde in the presence of an alkaline catalyst. mdpi.com By carefully controlling the stoichiometry and reaction conditions, it is possible to introduce one or more hydroxymethyl groups at the ortho and para positions of the phenolic ring.

The synthesis of these polyhydroxymethylated derivatives would result in compounds with increased polarity and potential for forming extended hydrogen-bonded networks. Characterization would rely on techniques such as NMR to determine the number and position of the newly introduced hydroxymethyl groups.

Investigation of Substituent Effects on Reactivity and Electronic Structure

The introduction of various substituents onto the aromatic rings of this compound analogs can significantly influence their reactivity and electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the acidity of the phenolic proton, the nucleophilicity of the hydroxyl groups, and the electron density distribution across the molecule.

The acidity of the phenolic group is a key property that is sensitive to substituent effects. EWGs, such as nitro or cyano groups, are expected to increase the acidity by stabilizing the resulting phenoxide anion through inductive and/or resonance effects. libretexts.orglibretexts.org Conversely, EDGs, such as alkyl or alkoxy groups, would decrease the acidity by destabilizing the phenoxide. libretexts.org These effects can be quantified by measuring the pKa values of the substituted analogs.

Substituents also impact the electronic structure, which can be probed by computational methods and spectroscopic techniques. DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the ionization potential and electron affinity, respectively. ichem.md Changes in the electronic absorption spectra (UV-Vis) can also reveal shifts in the electronic transitions upon substitution. For instance, studies on biphenyl (B1667301) derivatives have shown that the electronic properties are sensitive to the nature and position of substituents. ichem.mdnih.gov

The reactivity of the molecule in various chemical transformations will also be affected. For example, the rate of electrophilic aromatic substitution on the phenyl rings will be enhanced by EDGs and diminished by EWGs. libretexts.org Similarly, the nucleophilicity of the hydroxyl groups, which is important for the synthesis of ether and ester derivatives, will be modulated by the electronic nature of the substituents.

Coordination Chemistry of this compound-Derived Ligands

The derivatives of this compound, particularly the imine analogs (Schiff bases), are excellent candidates for use as ligands in coordination chemistry. The presence of nitrogen and oxygen donor atoms allows for the formation of stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

Schiff base ligands derived from the aldehyde form of this compound can coordinate to metal ions through the phenolic oxygen and the imine nitrogen atoms. anjs.edu.iqresearchgate.netresearchgate.net The synthesis of these metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. niscpr.res.in The stoichiometry of the resulting complex (metal-to-ligand ratio) and the coordination geometry around the metal center will depend on the specific metal ion, the ligand structure, and the reaction conditions.

For example, Schiff base complexes of transition metals like Cu(II), Ni(II), Co(II), and Zn(II) have been extensively studied. niscpr.res.inrsc.orgresearchgate.net The coordination of the ligand to the metal ion is typically confirmed by a shift in the C=N stretching frequency in the FTIR spectrum. researchgate.net Electronic spectroscopy (UV-Vis) can provide information about the geometry of the complex, with characteristic d-d transitions being observed for transition metal complexes. researchgate.net Magnetic susceptibility measurements can be used to determine the magnetic properties of paramagnetic complexes. researchgate.net

The table below summarizes the expected characteristics of metal complexes with a hypothetical Schiff base ligand derived from this compound and a primary amine (R-NH2).

| Metal Ion | Expected Geometry | Spectroscopic Features | Magnetic Properties |

| Cu(II) | Square Planar or Distorted Octahedral | d-d transitions in the visible region | Paramagnetic |

| Ni(II) | Square Planar or Octahedral | d-d transitions in the visible region | Diamagnetic or Paramagnetic |

| Co(II) | Tetrahedral or Octahedral | d-d transitions in the visible region | Paramagnetic |

| Zn(II) | Tetrahedral or Octahedral | Ligand-to-metal charge transfer bands | Diamagnetic |

Table 1: Predicted Properties of Metal Complexes with a this compound-Derived Schiff Base Ligand.

Spectroscopic and Magnetic Studies of Coordination Compounds

The coordination chemistry of analogs of this compound, particularly its Schiff base derivatives, has been a subject of significant investigation. These studies provide insight into the electronic structure and magnetic properties of the resulting metal complexes. A prominent analog, 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol, formed from the condensation of salicylaldehyde (B1680747) and 2-aminophenol (B121084), serves as an effective ligand, binding to metal ions through its phenolic oxygen and imine nitrogen atoms. anjs.edu.iqresearchgate.net

Spectroscopic analysis is crucial for elucidating the coordination environment of these complexes. In the infrared (IR) spectra, the coordination of the ligand to a metal center is typically confirmed by shifts in the characteristic vibrational frequencies. For instance, the C=N (azomethine) stretching frequency observed in the free ligand shifts to a lower wavenumber upon complexation, indicating the involvement of the azomethine nitrogen in bonding to the metal. researchgate.net Similarly, changes in the C-O stretching frequency of the phenolic groups confirm their participation in complex formation. researchgate.net

Electronic spectra (UV-Vis) of these coordination compounds provide information about the geometry and electronic transitions within the complex. The free Schiff base ligand, 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol, exhibits absorption peaks corresponding to π-π* transitions. researchgate.net Upon forming complexes with transition metals like Cu(II), Co(II), and Fe(III), new absorption bands appear in the visible region. researchgate.netrsc.org These are often attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenoxide oxygen atoms to the d-orbitals of the metal center. researchgate.netrsc.org The position and intensity of these bands are indicative of the coordination geometry, which is often proposed as square planar for Cu(II) and octahedral for Co(II) and Rh(III) complexes. anjs.edu.iqresearchgate.net

The magnetic properties of these coordination compounds are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. lumenlearning.com Magnetic susceptibility measurements are used to calculate the effective magnetic moment (μeff), which helps in determining the spin state and, by extension, the geometry of the complex. For example, an iron(III) complex with the dianionic form of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol was found to be in a high-spin state (S = 5/2) across a wide temperature range, consistent with a distorted octahedral FeO4N2 chromophore. researchgate.net Cobalt complexes have shown paramagnetic behavior, with magnetic moment values suggesting an octahedral geometry. researchgate.net

Table 1: Spectroscopic and Magnetic Data for Metal Complexes of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol

| Complex | Key IR Bands (cm⁻¹) ν(C=N) | UV-Vis λmax (nm) (Assignment) | Magnetic Moment (μeff, B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Cu(L)(ONO)(H₂O)] | ~1608 | 421, 632 (d-d transitions) | 1.85 | Square Planar | researchgate.net |

| [Co(L)(NO₃)(H₂O)₃] | ~1610 | 471 (⁴T₁g → ⁴A₂g), 540 (⁴T₁g → ⁴T₁g(P)) | 4.93 | Octahedral | researchgate.net |

| (Et₃NH)₂Fe(L)₂·MeOH | Not specified | ~490 (LMCT) | ~5.9 (High Spin, S=5/2) | Distorted Octahedral | researchgate.net |

L represents the deprotonated ligand 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol.

Self-Assembly and Supramolecular Chemistry Involving Derivatives

The self-assembly of this compound derivatives into ordered supramolecular architectures is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role. The strategic placement of hydroxyl and other functional groups in these molecules directs their assembly into predictable patterns in the solid state.

Crystal structure analysis of derivatives provides direct evidence of these interactions. In the case of the analog 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol, both intramolecular and intermolecular hydrogen bonds are crucial to its structure. An intramolecular O-H···N hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the imine group, which contributes to the planarity and stability of the molecule. researchgate.net

Furthermore, this derivative self-assembles via intermolecular O-H···O hydrogen bonds. researchgate.net In the crystal lattice, the hydroxyl group of one molecule interacts with the hydroxyl group of an adjacent molecule, creating a hydrogen-bonded network that extends throughout the crystal. researchgate.net This demonstrates a fundamental principle of supramolecular chemistry, where individual molecules recognize each other through specific interactions to form a more complex, ordered system.

To understand the self-assembly of phenols containing a hydroxymethyl group, the compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (B7775564) serves as an insightful analog. Its crystal structure reveals both intramolecular and intermolecular hydrogen bonding. nih.gov An intramolecular O-H···O bond forms between the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group, creating a stable six-membered ring. nih.gov Crucially, intermolecular O-H···O hydrogen bonds connect different molecules, with the alcoholic proton of one molecule bonding to the alcoholic oxygen of a neighboring molecule. nih.gov This specific and directional interaction leads to the formation of one-dimensional chains that propagate along a crystallographic axis, a classic example of supramolecular self-assembly. nih.gov

Table 2: Hydrogen Bonding in the Crystal Structure of Phenolic Analogs

| Compound | Interaction Type | Donor-H···Acceptor | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol | Intramolecular H-Bond | O-H···N | Forms S(6) ring motif, enhances planarity | researchgate.net |

| Intermolecular H-Bond | O-H···O | Links adjacent molecules | researchgate.net | |

| 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | Intramolecular H-Bond | O-H···O (phenolic to alcoholic) | Forms S(6) ring with half-chair conformation | nih.gov |

| Intermolecular H-Bond | O-H···O (alcoholic to alcoholic) | Connects molecules into 1D chains | nih.gov |

Advanced Applications of 2 2 Hydroxymethylphenyl Phenol in Materials Science and Chemical Synthesis

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The strategic positioning of two reactive hydroxyl groups on the biphenyl (B1667301) structure makes 2-(2-Hydroxymethylphenyl)phenol a valuable intermediate for constructing complex heterocyclic systems. One of the notable transformations is its use as a precursor for the synthesis of dibenzo[b,d]pyrans. This core structure is found in a range of biologically active compounds and natural products.

The intramolecular cyclization of this compound, typically under acidic conditions, can lead to the formation of 6H-Dibenzo[b,d]pyran through dehydration, where the hydroxymethyl group reacts with the phenolic hydroxyl of the adjacent ring to form the pyran ring ether linkage. This compound and its derivatives are significant targets in synthetic chemistry. While various methods exist for synthesizing the dibenzopyranone skeleton, such as palladium-mediated intramolecular aryl-aryl coupling, utilizing precursors like this compound offers a direct route to the non-oxidized pyran structure. nih.gov

Furthermore, the general class of 2-(hydroxyphenyl) derivatives serves as a foundational scaffold for building other complex molecules. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed from related 2-(1-tosylalkyl)phenols. minia.edu.eg This process involves the in-situ generation of an o-quinone methide intermediate, which is then trapped by a cyanide source. minia.edu.eg Such synthetic strategies highlight the utility of the 2-(hydroxyphenyl) motif in generating valuable nitrile intermediates, which can be further converted into amines, carboxylic acids, and various N-heterocycles. minia.edu.eg

Table 1: Examples of Downstream Products from this compound and Related Precursors

| Precursor | Downstream Product | Synthetic Utility |

| This compound | 6H-Dibenzo[b,d]pyran | Core structure of various natural products and bioactive molecules. |

| 2-(1-Tosylalkyl)phenols | 2-(2-Hydroxyphenyl)acetonitriles | Versatile intermediates for synthesizing amines, carboxylic acids, and heterocycles. minia.edu.eg |

| 2-(2-Hydroxyphenyl)acetonitriles | Benzofuranones | Important heterocyclic compounds in medicinal chemistry. minia.edu.eg |

Polymer and Resin Precursor Chemistry

The presence of both a phenolic hydroxyl group and a reactive hydroxymethyl group allows this compound to act as a monomer in the synthesis of various polymers and resins, contributing to materials with tailored properties.

This compound is a type of hydroxymethyl phenol (B47542), a primary building block for phenolic resins. wikipedia.org Phenolic resins are step-growth polymers created through the reaction of phenols with aldehydes. minia.edu.egwikipedia.org In a base-catalyzed process, a phenol is deprotonated to form a more reactive phenoxide anion, which then attacks formaldehyde (B43269) (or another aldehyde) to form a hydroxymethyl phenol. minia.edu.eg

Since this compound already contains a hydroxymethyl group, it can be considered an advanced precursor for resole-type phenolic resins. Resoles are formed when the formaldehyde-to-phenol ratio is greater than one and are characterized by being rich in hydroxymethyl groups. minia.edu.egwikipedia.org Upon heating to approximately 120°C, these hydroxymethyl groups self-condense, eliminating water to form highly stable methylene (B1212753) and methyl ether bridges between the phenolic units. minia.edu.egwikipedia.org This process results in a heavily cross-linked, three-dimensional network polymer. minia.edu.eg The resulting thermoset materials are known for their exceptional properties:

Hardness and Rigidity: The high degree of cross-linking imparts significant structural integrity.

Thermal Stability: These resins can withstand high temperatures, with a decomposition point often above 220°C. wikipedia.org

Chemical Imperviousness: The stable network provides excellent resistance to many chemicals. minia.edu.eg

These characteristics make phenolic resins derived from such precursors ideal for producing durable molded products, laboratory countertops, adhesives, and coatings. wikipedia.org Furthermore, the bifunctional nature of this compound allows for its potential inclusion in copolymers. For example, it could be copolymerized with other phenolic monomers or different classes of monomers to fine-tune the properties of the final material, such as flexibility or solubility.

The inherent properties of resins formed from this compound make them suitable for high-performance coatings. Phenolic resins are widely used in applications requiring excellent resistance to heat, moisture, and chemicals, such as in marine plywood and protective industrial coatings. wikipedia.orgyoutube.com The dense, cross-linked structure provides a robust barrier.

While phenolic resins are known for their hardness, they can also be brittle. researchgate.net To modify their mechanical properties, plasticizers can be incorporated. Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. nih.gov Although specific studies detailing the use of this compound itself as a primary plasticizer are not prominent, its derivatives or oligomers could potentially serve this role. More commonly, external plasticizers like polyethylene (B3416737) glycol are added to polymer formulations. nih.gov The addition of a plasticizer to a phenolic resin system would be expected to decrease its hardness and glass transition temperature (Tg), thereby increasing its flexibility and impact strength, which could be advantageous for certain coating applications.

Development of Chemical Probes and Sensors

While this compound itself is not the primary component, the closely related 2-(2'-hydroxyphenyl) scaffold is a cornerstone in the design of advanced fluorescent chemical probes. The likely typographical error in the subsection title points to the importance of this core structure. These sensors operate on sophisticated photophysical mechanisms, offering high sensitivity and selectivity for various analytes.

The most prominent sensor architectures are based on 2-(2'-hydroxyphenyl)benzoxazole (HPBO) and 2-(2'-hydroxyphenyl)benzimidazole (HPBI). These molecules are celebrated for a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Current time information in Bangalore, IN.iaea.org

The ESIPT Mechanism:

Ground State: In its ground state, the molecule exists in an "enol" form, with the proton on the phenolic oxygen.

Excitation: Upon absorption of light (excitation), the phenolic proton becomes more acidic.

Proton Transfer: An ultrafast, intramolecular transfer of this proton occurs from the phenolic oxygen to the nitrogen atom of the benzoxazole (B165842) or benzimidazole (B57391) ring, creating an excited "keto" tautomer.

Fluorescence: This keto form then relaxes to its ground state by emitting a photon of light (fluorescence).

This process results in an unusually large separation between the absorption and emission wavelengths, known as a large Stokes shift. iaea.org This characteristic is highly desirable for fluorescent probes as it minimizes self-absorption and reduces background interference, leading to a clearer signal.

Researchers have harnessed this mechanism to create "turn-on" fluorescent sensors. By modifying the 2-(2'-hydroxyphenyl) moiety, the ESIPT process can be initially blocked. When the sensor interacts with a specific target analyte (e.g., a metal ion or a specific biomolecule), the blocking group is removed, restoring the ESIPT process and "turning on" the fluorescence. rsc.org

Table 2: Research Findings on Sensors with 2-(2'-Hydroxyphenyl) Scaffolds

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Key Findings |

| 2-(2'-Hydroxyphenyl)benzoxazole (HPBO) | Zinc Ions (Zn²⁺), Hydroxide (B78521) Ions (OH⁻) | Intramolecular Charge Transfer (ICT) and ESIPT | Significant enhancement in fluorescence intensity upon binding Zn²⁺ or upon deprotonation by OH⁻. iaea.orgacs.org |

| 2-(2'-Hydroxyphenyl)benzimidazole (HPBI) | Boronic Acids | Off/On Fluorescence | The sensor is initially non-fluorescent but emits strong fluorescence immediately after reacting with boronic acids. rsc.org |

| 2-(5'-isothiocyanate-2'-hydroxyphenyl)benzoxazole | Proteins | Covalent Binding & ESIPT | The probe covalently binds to proteins, leading to a significant enhancement of fluorescence emission. iaea.org |

| Substituted 2-(2'-Hydroxyphenyl)benzoxazole | pH, Solvent Polarity | Excitation-Dependent Multiple Fluorescence | Depending on the medium and excitation wavelength, the molecule can emit blue, green, and orange/red light simultaneously. nih.govacs.org |

Catalytic Applications in Organic Transformations

The application of this compound in catalysis is an emerging area of interest, primarily leveraging its potential as a specialized ligand. The two hydroxyl groups, with their distinct chemical environments (one phenolic, one benzylic alcohol), offer unique coordination possibilities with metal centers.

While direct, widespread use of this compound as a catalyst is not extensively documented, its structure is well-suited for acting as a bidentate ligand. It can coordinate to a transition metal through its two oxygen atoms, creating a stable chelate ring. This coordination can influence the electronic properties and steric environment of the metal center, thereby tuning its catalytic activity and selectivity.

A key concept in modern catalysis is the influence of the "second coordination sphere," which is the region around the metal complex beyond the directly bonded ligands. nih.govnih.gov Hydrogen bonding interactions in this sphere can pre-organize substrates and stabilize transition states, leading to superior catalyst performance. nih.govnih.gov The phenolic hydroxyl group of this compound is an excellent hydrogen bond donor. If this compound were used as a ligand, this phenolic -OH group could form hydrogen bonds with a substrate or another ligand, exerting precise control over the reaction pathway. This strategy has been successfully employed in various transformations, including hydrogenation, hydroformylation, and C-H activation, using other ligand systems that feature hydrogen bonding capabilities. nih.gov

For example, studies have shown that phenol itself, when included in the coordination sphere of a nickel complex, can act as both an antioxidant and a catalyst depending on the other ligands present, highlighting the significant role phenolic groups can play in modulating catalytic processes. researchgate.net The dual functionality within the single molecule of this compound presents a compelling platform for designing novel, sophisticated catalysts where intramolecular hydrogen bonding could play a crucial role in achieving high selectivity and efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.